Peripheral vs. Central In Vivo Antagonism: Xylamidine vs. LY 53857 and Others
In a rat model, xylamidine (1-3 mg/kg i.p.) completely failed to block quipazine-induced serum corticosterone elevation, a central 5-HT2-mediated effect. In contrast, brain-penetrant comparators LY 53857, ketanserin, mianserin, and metergoline all antagonized this effect with ED50 values ranging from 0.03 to 0.9 mg/kg [1]. Xylamidine, however, was a potent antagonist of the peripheral vascular pressor response to i.v. serotonin at a 10-30x lower dose (0.1-0.3 mg/kg i.p.), proving its functional peripheral selectivity [1].
| Evidence Dimension | Antagonism of Quipazine-Induced Serum Corticosterone Elevation (Central Effect) |
|---|---|
| Target Compound Data | No antagonism at 1 and 3 mg/kg i.p. |
| Comparator Or Baseline | LY 53857, Ketanserin, Mianserin, Metergoline: ED50 = 0.03 - 0.9 mg/kg |
| Quantified Difference | Xylamidine is completely ineffective (>3.3-100 fold weaker) |
| Conditions | Male Sprague-Dawley rats; quipazine (2.5 mg/kg i.p.); serum corticosterone measured 1 hr post-quipazine. |
Why This Matters
This is the definitive evidence for peripheral restriction; xylamidine cannot be replaced by a brain-penetrant 5-HT2 antagonist for studies requiring isolation of peripheral 5-HT mechanisms.
- [1] Fuller, R.W., Kurz, K.D., Mason, N.R., Cohen, M.L. (1986). Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67. European Journal of Pharmacology, 125(1), 71-77. View Source
